molecular formula C14F8N2 B1593801 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile CAS No. 28442-30-0

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile

Cat. No. B1593801
CAS RN: 28442-30-0
M. Wt: 348.15 g/mol
InChI Key: HNVWQUWFHAHEHY-UHFFFAOYSA-N
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Description

“2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile” is a chemical compound with the linear formula: NCC6F4C6F4CN . It has a molecular weight of 348.15 .


Molecular Structure Analysis

The molecular structure of “2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile” can be represented by the SMILES string: Fc1c(F)c(c(F)c(F)c1C#N)-c2c(F)c(F)c(C#N)c(F)c2F .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point of 85°C . The molecular formula is C12H2F8 and the molecular weight is 298.14 .

Scientific Research Applications

CO2 Capture Performance

A study on fluorine-functionalized covalent triazine-based frameworks, using 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarbonitrile as a monomer, demonstrated significant CO2 adsorption capacity. This material also exhibits a high CO2/N2 selectivity, enhanced hydrophobicity due to fluorine groups, and is considered superior in H2 uptake and CO2 capture compared to related materials (Wang et al., 2018).

Soluble High-Molecular-Weight Polymers

A paper described the synthesis of new polymers containing aromatic diacetylenes, including 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarbonitrile, aimed at achieving better solubility and mechanical flexibility. These polymers exhibit high thermal stability and can form strong, transparent films (Kwock et al., 1993).

Organic Electroluminescent Devices

A study focused on the synthesis of a fluoro-material, N,N,N',N'-tetra(4-methylphenyl)-2,2',3,3',5,5',6,6'-octafluoro-biphenyl-4,4'-diamine (POFDA), as an anode buffer layer for organic light-emitting devices (OLEDs). This material enhances device efficiency, operational stability, and reduces the operating voltage of OLEDs (Gao et al., 2004).

Lewis Acidity in Metal-Organic Frameworks

Research on metal-organic frameworks (MOFs) highlighted the role of ligand perfluorination in enhancing MOF Lewis acidity. Two new perfluorinated MOFs, containing 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid, showed increased Lewis acidity and proved to be highly active catalysts for chemical synthesis (Ji et al., 2018).

properties

IUPAC Name

4-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F8N2/c15-7-3(1-23)8(16)12(20)5(11(7)19)6-13(21)9(17)4(2-24)10(18)14(6)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWQUWFHAHEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348174
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile

CAS RN

28442-30-0
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Wang, K Leus, HS Jena, C Krishnaraj… - Journal of Materials …, 2018 - pubs.rsc.org
A fluorine-containing hydrophobic covalent triazine framework with excellent selective CO 2 capture performance - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/…
Number of citations: 99 pubs.rsc.org
FA Cotton, C Lin, CA Murillo - Inorganic Chemistry, 2001 - ACS Publications
Reaction of the molecular loop [Rh 2 (cis-DAniF) 2 (CH 3 CN)] 2 (malonato) 2 , DAniF = N,N‘-di-p-anisylformamidinate, with 2 equiv of 2,2‘,3,3‘,5,5‘,6,6‘-octafluoro-4,4‘-biphenyldinitrile …
Number of citations: 30 pubs.acs.org
G Wang, K Leus, J Himanshu, C Krishnaraj… - … conference on Metal …, 2017 - biblio.ugent.be
Covalent Triazine Frameworks (CTFs), a nitrogen-rich subclass of Porous Organic Polymers (POPs), show high potential in applications such as gas adsorption and separation, …
Number of citations: 3 biblio.ugent.be
Z Yang, W Guo, SM Mahurin, S Wang, H Chen… - Chem, 2020 - cell.com
The CO 2 -philic properties of powdered fluorinated triazine frameworks make them promising candidates for fabrication of porous CO 2 separation membranes. This is rarely reported …
Number of citations: 63 www.cell.com
Y Byun, SH Je, SN Talapaneni… - Chemistry–A European …, 2019 - Wiley Online Library
Desiccant driven dehumidification for maintaining the proper humidity levels and atmospheric water capture with minimum energy penalty are important aspects in heat pumps, …
H Chen, X Suo, Z Yang, S Dai - Advanced Materials, 2022 - Wiley Online Library
2D π‐conjugated networks linked by aza‐fused units represent a pivotal category of graphitic materials with stacked nanosheet architectures. Extensive efforts have been directed at …
Number of citations: 13 onlinelibrary.wiley.com
M Pardakhti, T Jafari, Z Tobin, B Dutta… - … applied materials & …, 2019 - ACS Publications
A recent report from the United Nations has warned about the excessive CO 2 emissions and the necessity of making efforts to keep the increase in global temperature below 2 C. …
Number of citations: 210 pubs.acs.org
C Krishnaraj, HS Jena, K Leus, P Van Der Voort - Green Chemistry, 2020 - pubs.rsc.org
Porous materials have played a major role in several applications such as catalysis, adsorption, gas storage, electronics and molecular separation. Henceforth, the design of porous …
Number of citations: 141 pubs.rsc.org

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